Lapatinib Ditosylate Lapatinib Ditosylate Lapatinib is an organofluorine compound, an organochlorine compound, a member of quinazolines and a member of furans. It has a role as an antineoplastic agent and a tyrosine kinase inhibitor. It is functionally related to a monofluorobenzene.
Lapatinib is an anti-cancer drug developed by GlaxoSmithKline (GSK) as a treatment for solid tumours such as breast and lung cancer. It was approved by the FDA on March 13, 2007, for use in patients with advanced metastatic breast cancer in conjunction with the chemotherapy drug capecitabine. Lapatinib is a human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases inhibitor. It binds to the intracellular phosphorylation domain to prevent receptor autophosphorylation upon ligand binding.
Lapatinib is a Kinase Inhibitor. The mechanism of action of lapatinib is as a Protein Kinase Inhibitor.
Lapatinib is a small molecule inhibitor of several tyrosine kinase receptors involved in tumor cell growth that is used in the therapy of advanced breast cancer and other solid tumors. Lapatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
Lapatinib is a synthetic, orally-active quinazoline with potential antineoplastic properties. Lapatinib reversibly blocks phosphorylation of the epidermal growth factor receptor (EGFR), ErbB2, and the Erk-1 and-2 and AKT kinases; it also inhibits cyclin D protein levels in human tumor cell lines and xenografts. EGFR and ErbB2 have been implicated in the growth of various tumor types.
A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.
Brand Name: Vulcanchem
CAS No.: 388082-78-8
VCID: VC0005357
InChI: InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O
Molecular Formula: C29H26ClFN4O4S
Molecular Weight: 581.1 g/mol

Lapatinib Ditosylate

CAS No.: 388082-78-8

Cat. No.: VC0005357

Molecular Formula: C29H26ClFN4O4S

Molecular Weight: 581.1 g/mol

* For research use only. Not for human or veterinary use.

Lapatinib Ditosylate - 388082-78-8

CAS No. 388082-78-8
Molecular Formula C29H26ClFN4O4S
Molecular Weight 581.1 g/mol
IUPAC Name N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Standard InChI InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
Standard InChI Key BCFGMOOMADDAQU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.O
Canonical SMILES CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Chemical and Structural Properties of Lapatinib Ditosylate

Molecular Composition and Crystallography

Lapatinib ditosylate monohydrate (chemical formula: C29H26ClFN4O4S2C7H8O3SH2OC_{29}H_{26}ClFN_4O_4S \cdot 2C_7H_8O_3S \cdot H_2O) is an orthorhombic crystalline compound with a molecular weight of 943.48 g/mol . X-ray powder diffraction studies confirm its space group as Pbca, with unit-cell parameters a=9.6850A˚a = 9.6850 \, \text{Å}, b=29.364A˚b = 29.364 \, \text{Å}, and c=30.733A˚c = 30.733 \, \text{Å} . The ditosylate salt enhances solubility, while the monohydrate form stabilizes the crystal lattice, critical for drug formulation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC43H44ClFN4O11S3C_{43}H_{44}ClFN_4O_{11}S_3
CAS Number388082-78-8
Polar Surface Area106.35 Ų
Rotatable Bond Count13
SolubilityPoor in water

Mechanism of Action: Dual Inhibition of ErbB Receptors

Targeting HER2 and EGFR Tyrosine Kinases

Lapatinib ditosylate inhibits the intracellular tyrosine kinase domains of HER2 and EGFR, preventing autophosphorylation and activation of downstream effectors like Akt and Erk1/2 . In HER2-overexpressing breast cancer cell lines, this inhibition reduces survivin levels, inducing apoptosis . Unlike monoclonal antibodies (e.g., trastuzumab), lapatinib penetrates cell membranes, targeting cytoplasmic domains and overcoming resistance mechanisms .

Synergy with Other Therapies

Preclinical studies demonstrate additive effects when combined with trastuzumab, as lapatinib targets distinct epitopes and inhibits survivin, a protein associated with poor prognosis . This synergy is pivotal in trastuzumab-resistant tumors, where lapatinib restores sensitivity by bypassing membrane-bound resistance factors .

Pharmacokinetics and Metabolism

Absorption and Distribution

Lapatinib exhibits dose-proportional pharmacokinetics within the 10–1,600 mg/day range, reaching peak plasma concentrations 4 hours post-administration . Its low aqueous solubility necessitates high-fat meals to enhance bioavailability by 2.5-fold . The drug is 99% protein-bound, primarily to albumin and alpha-1 acid glycoprotein .

Metabolic Pathways and Drug Interactions

Metabolism occurs predominantly via CYP3A4/5 and CYP2C19, generating inactive metabolites . Lapatinib also inhibits CYP3A4 (Ki = 4 µM) and CYP2C8 (Ki = 0.6 µM), posing risks for interactions with substrates like paclitaxel . Concomitant use with CYP3A4 inducers (e.g., rifampin) reduces lapatinib exposure by 72%, necessitating dose adjustments .

ParameterValueClinical Impact
Half-life24 hoursOnce-daily dosing feasible
AUC (1500 mg dose)36.2 µg·h/mLLinear kinetics
Renal Excretion<2%Low nephrotoxicity risk
Fecal Excretion86%Primary elimination route

Clinical Applications in Oncology

HER2-Positive Breast Cancer

Lapatinib ditosylate is approved for:

  • Advanced/Metastatic HER2+ Breast Cancer: Combined with capecitabine, it improves median progression-free survival (PFS) to 6.2 months vs. 4.3 months with capecitabine alone .

  • Hormone Receptor-Positive (HR+) Breast Cancer: Paired with letrozole, it doubles PFS in postmenopausal women (8.5 vs. 3.0 months) .

Inflammatory Breast Cancer (IBC)

A phase II trial reported a 47% response rate (complete + partial) in relapsed IBC patients, underscoring its potency in aggressive subtypes .

Table 3: Key Clinical Trials

Trial PhaseRegimenPopulationResultSource
IIILapatinib + CapecitabineHER2+ MetastaticPFS: 6.2 vs. 4.3 months
IILapatinib + LetrozoleHR+/HER2+ PostmenopausalPFS: 8.5 vs. 3.0 months
IILapatinib MonotherapyRefractory IBC47% response rate

Ongoing Research and Future Directions

Solid Tumors Beyond Breast Cancer

Phase I/II trials are evaluating lapatinib in HER2+ gastric, ovarian, and non-small cell lung cancers, with preliminary data showing partial responses in 10–15% of cases .

Novel Combinations and Biomarkers

  • Trastuzumab Emtansine (T-DM1): Synergy observed in HER2+ models, with trials ongoing .

  • PI3K/mTOR Inhibitors: Overcoming PI3K pathway activation, a common resistance mechanism .

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